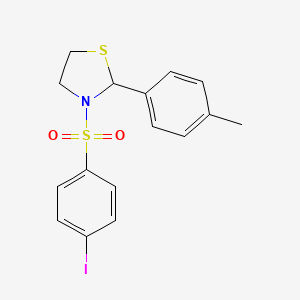

3-((4-Iodophenyl)sulfonyl)-2-(p-tolyl)thiazolidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-((4-Iodophenyl)sulfonyl)-2-(p-tolyl)thiazolidine is an organic compound that features a thiazolidine ring substituted with a 4-iodophenylsulfonyl group and a p-tolyl group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-((4-Iodophenyl)sulfonyl)-2-(p-tolyl)thiazolidine typically involves the reaction of 4-iodophenylsulfonyl chloride with 2-(p-tolyl)thiazolidine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure optimal yield.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the reagents and by-products.

Analyse Des Réactions Chimiques

Types of Reactions

3-((4-Iodophenyl)sulfonyl)-2-(p-tolyl)thiazolidine can undergo various chemical reactions, including:

Oxidation: The thiazolidine ring can be oxidized to form sulfoxides or sulfones.

Reduction: The sulfonyl group can be reduced to a sulfide.

Substitution: The iodine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Nucleophiles such as sodium azide (NaN3) or potassium cyanide (KCN) can be used under appropriate conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Sulfides.

Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

3-((4-Iodophenyl)sulfonyl)-2-(p-tolyl)thiazolidine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Potential use in studying enzyme interactions due to its unique structure.

Medicine: Investigated for its potential pharmacological properties.

Industry: May be used in the development of new materials or as a precursor in chemical manufacturing processes.

Mécanisme D'action

The mechanism of action of 3-((4-Iodophenyl)sulfonyl)-2-(p-tolyl)thiazolidine is not fully understood. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, due to its structural features. The sulfonyl and thiazolidine groups may play a role in binding to these targets, influencing their activity and leading to various biological effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

3-((4-Iodophenyl)amino)-1-(p-tolyl)propan-1-one: Another compound with a 4-iodophenyl group but different functional groups.

4-Iodophenylsulfonyl chloride: A precursor in the synthesis of the target compound.

2-(p-Tolyl)thiazolidine: The other precursor used in the synthesis.

Uniqueness

3-((4-Iodophenyl)sulfonyl)-2-(p-tolyl)thiazolidine is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.

Activité Biologique

3-((4-Iodophenyl)sulfonyl)-2-(p-tolyl)thiazolidine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. The thiazolidine ring structure, along with the sulfonyl and iodo substituents, may contribute to various pharmacological effects. This article reviews the biological activity of this compound, synthesizing findings from recent research studies.

The synthesis of this compound typically involves the reaction of 4-iodophenylsulfonyl chloride with 2-(p-tolyl)thiazolidine in the presence of a base such as triethylamine, often using dichloromethane as a solvent. This method allows for the formation of the target compound under mild conditions, optimizing yield and purity.

Biological Activity Overview

The biological activity of thiazolidine derivatives, including this compound, has been explored in various contexts:

- Antioxidant Activity : Thiazolidin-4-ones have demonstrated significant antioxidant properties, which are essential in combating oxidative stress-related diseases. Recent studies indicate that modifications on the thiazolidine ring can enhance antioxidant activity, suggesting that similar modifications could be explored for our compound .

- Anticancer Potential : The thiazolidine scaffold is recognized for its anticancer properties. Compounds within this class have been shown to inhibit cell proliferation and induce apoptosis in cancer cell lines. For instance, certain derivatives have been linked to blocking topoisomerase activities, which are crucial for DNA replication and transcription .

- Anti-inflammatory Effects : Thiazolidines have exhibited anti-inflammatory properties by modulating inflammatory pathways. This activity is particularly relevant in chronic inflammatory conditions where cytokine production is dysregulated .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural components:

| Structural Feature | Effect on Biological Activity |

|---|---|

| Sulfonyl Group | Enhances interaction with biological targets |

| Iodo Substituent | May increase lipophilicity and bioavailability |

| Thiazolidine Ring | Provides a framework for various substitutions leading to diverse activities |

The presence of the sulfonyl group is particularly noteworthy as it has been shown to be crucial for the activity of similar thiazolidine derivatives against enzymes like xanthine oxidase (XO), which is involved in uric acid production .

Case Studies

- Antioxidant Evaluation : A study evaluated various thiazolidinones and found that specific substitutions significantly increased their ability to scavenge free radicals. The best-performing compounds showed IC50 values comparable to established antioxidants like vitamin C .

- Enzyme Inhibition : Research focused on thiazolidin-2-thione derivatives demonstrated that structural modifications could lead to potent XO inhibitors, with some compounds showing IC50 values significantly lower than allopurinol, a standard treatment for gout .

- Cancer Cell Studies : Compounds derived from thiazolidines were tested on MCF-7 breast cancer cells, revealing that certain derivatives induced apoptosis through intrinsic pathways, highlighting their potential as anticancer agents .

Propriétés

IUPAC Name |

3-(4-iodophenyl)sulfonyl-2-(4-methylphenyl)-1,3-thiazolidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16INO2S2/c1-12-2-4-13(5-3-12)16-18(10-11-21-16)22(19,20)15-8-6-14(17)7-9-15/h2-9,16H,10-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKCQLZKYOBKNST-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2N(CCS2)S(=O)(=O)C3=CC=C(C=C3)I |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16INO2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.